molecular formula C22H24FN3O2 B1668002 Benperidol CAS No. 2062-84-2

Benperidol

Katalognummer B1668002
CAS-Nummer: 2062-84-2
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: FEBOTPHFXYHVPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benperidol, sold under the trade name Anquil among others, is a typical antipsychotic primarily used to treat hypersexuality syndromes and can be used to treat schizophrenia . It is a highly potent butyrophenone derivative and is the most potent neuroleptic in the European market .


Synthesis Analysis

Benperidol was discovered by Janssen Pharmaceutica in 1961 . The synthesis of Benperidol involves the alkylation of 4-(2-Keto-1-benzimidazolinyl)piperidine with 4-Chloro-4’-Fluorobutyrophenone .


Molecular Structure Analysis

The molecular formula of Benperidol is C22H24FN3O2 . It has a molar mass of 381.451 g/mol . The IUPAC name for Benperidol is 1-{1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one .


Chemical Reactions Analysis

Benperidol is a potent dopamine receptor antagonist, with a high affinity for the D2-sites . The antipsychotic effects of this drug are primarily due to blockade of the D receptors .


Physical And Chemical Properties Analysis

Benperidol has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds . Its topological polar surface area is 58.1 .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

Benperidol has been used in studies to assess its effects on the main pathological hallmarks of Alzheimer’s disease (AD). The research found that Benperidol, along with other selected antipsychotic drugs, can have an impact on the biochemical aspects of AD .

Antipsychotic Drug Studies

Benperidol is often included in comparative studies of antipsychotic drugs. These studies aim to understand the general and comparative efficacy and effectiveness of antidepressants in the acute treatment of depressive disorders .

Pharmacokinetics and Bioavailability Studies

Research has been conducted to determine the pharmacokinetics and bioavailability of Benperidol in schizophrenic patients. This involves studying the absorption, distribution, metabolism, and excretion of the drug .

Drug Repurposing

Given its effects on biochemical aspects of Alzheimer’s disease, there is potential for Benperidol to be repurposed for the treatment of this condition .

Combination Therapy Research

Studies have explored the effects of combining Benperidol with other drugs, such as donepezil, an anti-Alzheimer’s medication. The combination was found to produce an anti-BuChE effect, which was greater than either compound alone .

Neurodegenerative Disease Research

Due to its potential effects on Alzheimer’s disease, Benperidol could be further studied for its impact on other neurodegenerative diseases .

Wirkmechanismus

Target of Action

Benperidol is a potent dopamine receptor antagonist, with a high affinity for the D2 and D4 receptors . The antipsychotic effects of this drug are primarily due to the blockade of these D receptors . In terms of D receptor blockade, benperidol is one of the most potent antipsychotic agents .

Mode of Action

Benperidol acts as a strong dopamine receptor antagonist, particularly at D2 and D4 receptors . It also exhibits weaker serotonin receptor antagonism (5-HT2A) . This means that it prevents dopamine and serotonin from binding to their receptors, thereby inhibiting the actions of these neurotransmitters . In high doses, it has antihistaminergic and alpha-adrenergic properties .

Biochemical Pathways

It is known that dopamine plays a crucial role in the reward and motivation pathways in the brain . By blocking dopamine receptors, benperidol may disrupt these pathways, leading to its antipsychotic effects .

Pharmacokinetics

Benperidol is well absorbed and undergoes extensive first-pass metabolism . Only about 1% of benperidol is excreted in urine . The elimination half-life of benperidol is approximately 8 hours , indicating that it remains in the body for a significant period of time after administration.

Result of Action

The molecular and cellular effects of benperidol’s action primarily involve the inhibition of dopamine and serotonin receptor activity . This can lead to a reduction in psychotic symptoms, such as hallucinations and delusions, in conditions like schizophrenia . It can also help manage symptoms of manic episodes and psychomotor agitation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of benperidol. For instance, stressful life experiences, especially those occurring early in life, can impact brain development and potentially alter the effectiveness of benperidol . Additionally, the presence of other substances in the body, such as other medications or alcohol, can interact with benperidol and affect its action .

Safety and Hazards

Benperidol can be harmful if swallowed or inhaled . It is advised to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation when handling Benperidol .

Eigenschaften

IUPAC Name

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBOTPHFXYHVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045364
Record name Benperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benperidol

CAS RN

2062-84-2, 983-42-6
Record name Benperidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2062-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benperidol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12867
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENPERIDOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Frenactyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benperidol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.521
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O6X78C53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred mixture of 4 g of 1-(p-fluorophenyl)-4-[4-(2-oxo-1-benzimidazolinyl)piperidino]-1-butanol and 100 ml of acetone was added dropwise a chromic acid solution (prepared from 2 g of chromic anhydride, 5 ml of water and 2 ml of sulfuric acid) under cooling with ice. The mixture was stirred over night at room temperature, poured into 600 ml of cold water and made alkaline by addition of a 10% aqueous sodium hydroxide solution. The basic material which was separated was extracted twice with each 100 ml of chloroform and the combined extracts were washed with water and evaporated to dryness. Recrystallization of the solid residue from aqueous acetone gave γ-[4-(2-oxo-1-benzimidazolinyl)-piperidino]-p-fluorobutyrophenone, melting at 171° - 172°C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benperidol
Reactant of Route 2
Reactant of Route 2
Benperidol
Reactant of Route 3
Reactant of Route 3
Benperidol
Reactant of Route 4
Benperidol
Reactant of Route 5
Benperidol
Reactant of Route 6
Benperidol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.